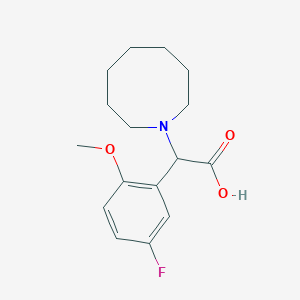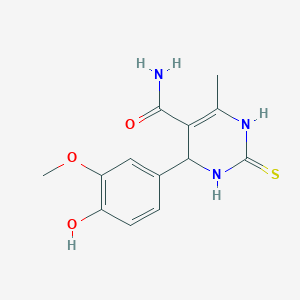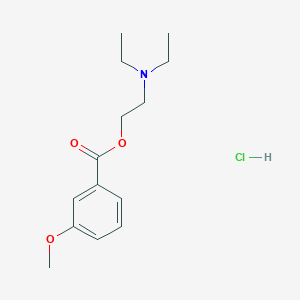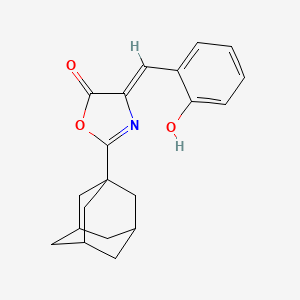![molecular formula C26H34FN3O6 B3972139 1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3972139.png)
1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate
Overview
Description
1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as F13714 and is known to exhibit a high affinity for serotonin 5-HT1A and 5-HT2A receptors.
Mechanism of Action
F13714 acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors. It has been found to enhance the release of serotonin in the prefrontal cortex and hippocampus, leading to an increase in serotonin levels in these regions. F13714 also acts as an antagonist at the dopamine D2 receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
F13714 has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. F13714 has also been found to increase the expression of c-Fos, a protein that is involved in the regulation of gene expression in the brain.
Advantages and Limitations for Lab Experiments
F13714 has several advantages for use in lab experiments. It has a high affinity for serotonin 5-HT1A and 5-HT2A receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. F13714 is also relatively stable and can be easily synthesized in the lab.
However, F13714 also has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its use in certain experiments. F13714 also has a high affinity for other receptors, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of F13714. One potential direction is to investigate its potential use in the treatment of anxiety disorders, depression, and schizophrenia. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further studies are needed to determine the optimal dosing and administration of F13714 for therapeutic use.
Scientific Research Applications
F13714 has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological activities such as anxiolytic, antidepressant, and antipsychotic effects. F13714 has also been shown to have a positive effect on memory and learning. It has been studied in animal models for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.
properties
IUPAC Name |
1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-(2-fluorophenyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O2.C2H2O4/c1-29-21-8-7-19(24(17-21)30-2)18-26-11-9-20(10-12-26)27-13-15-28(16-14-27)23-6-4-3-5-22(23)25;3-1(4)2(5)6/h3-8,17,20H,9-16,18H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVBPIJANYLEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3972065.png)
![N,N''-1,2-cyclohexanediylbis[N'-phenyl(thiourea)]](/img/structure/B3972069.png)


![1-ethyl-4-[1-(1-naphthylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972092.png)
![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate](/img/structure/B3972099.png)
![2-{4-[1-(2-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972104.png)
![N-(2-furylmethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3972110.png)
![1-acetyl-17-(4-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3972116.png)
![3,3-dimethyl-5-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B3972142.png)

![2-[1-benzyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3972163.png)

![1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3972180.png)